An In-depth Technical Guide to N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester (Z-Tyr(tBu)-ONp)
An In-depth Technical Guide to N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester (Z-Tyr(tBu)-ONp)
This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester, commonly abbreviated as Z-Tyr(tBu)-ONp. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development who utilize protected amino acids for solid-phase and solution-phase peptide synthesis.
Introduction: Strategic Importance of Z-Tyr(tBu)-ONp in Peptide Synthesis
In the intricate process of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This necessitates a strategic approach to protecting and activating various functional groups to prevent unwanted side reactions and ensure high-yield, high-purity outcomes. Z-Tyr(tBu)-ONp is a prime example of a meticulously designed amino acid derivative that embodies this strategy.
The molecule incorporates three key functional moieties, each serving a distinct and critical purpose:
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The Benzyloxycarbonyl (Z) Group: This urethane-type protecting group shields the α-amino group of the tyrosine residue. Its stability under a range of conditions, coupled with its susceptibility to cleavage by catalytic hydrogenation, makes it a valuable tool in orthogonal protection schemes.
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The tert-Butyl (tBu) Group: The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can undergo acylation or other modifications during peptide coupling. The bulky tert-butyl ether linkage provides robust protection against such side reactions and is stable to the basic conditions often used for Fmoc group removal, yet it is readily cleaved under acidic conditions.
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The p-Nitrophenyl (ONp) Ester: The carboxylic acid group is activated as a p-nitrophenyl ester. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the incoming amino acid. This "activation" facilitates efficient peptide bond formation.[1]
The combination of these three groups in a single molecule makes Z-Tyr(tBu)-ONp a highly effective building block for introducing a protected tyrosine residue into a growing peptide chain, particularly in solution-phase synthesis or when a high degree of activation is required.
Physicochemical and Structural Properties
The structural integrity and properties of Z-Tyr(tBu)-ONp are derived from its constituent parts. While not as commonly commercially available as its precursor, Z-Tyr(tBu)-OH, its properties can be reliably extrapolated.
| Property | Value | Source/Comment |
| Full Chemical Name | 4-nitrophenyl (2S)-3-(4-tert-butoxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoate | IUPAC Nomenclature |
| Common Abbreviations | Z-Tyr(tBu)-ONp, Cbz-Tyr(tBu)-ONp | --- |
| Molecular Formula | C₂₇H₂₈N₂O₇ | Deduced from synthesis |
| Molecular Weight | 492.52 g/mol | Calculated from formula |
| Appearance | Expected to be a white to pale yellow solid | Based on similar compounds |
| Solubility | Soluble in organic solvents like DCM, THF, DMF | Based on structural components |
Synthesis of Z-Tyr(tBu)-ONp: A Self-Validating Protocol
The synthesis of Z-Tyr(tBu)-ONp is typically achieved through the esterification of its precursor, Z-Tyr(tBu)-OH, with p-nitrophenol. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a standard and effective method for this transformation.[2]
Rationale for Experimental Choices
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Starting Material: The synthesis begins with Z-Tyr(tBu)-OH, where the amino and side-chain functionalities are already protected, ensuring that the esterification occurs exclusively at the carboxylic acid.
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Coupling Agent: DCC is a widely used dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol.
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Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the DCC and the activated intermediate.
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Purification: The primary byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in DCM and can be largely removed by filtration.[3] Further purification by recrystallization yields the final product in high purity.
Step-by-Step Synthesis Protocol
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Reagent Preparation:
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Dissolve Z-Tyr(tBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Ensure all glassware is thoroughly dried to prevent side reactions.
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Reaction Initiation:
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.
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Add the DCC solution dropwise to the stirred solution of the amino acid and p-nitrophenol over 15-20 minutes.
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Reaction Progression:
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progression of the reaction.
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Work-up and Purification:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filter cake with a small amount of cold DCM.
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Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
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Recrystallization:
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Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Tyr(tBu)-ONp.
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Visualizing the Synthesis Workflow
Caption: Workflow for the DCC-mediated synthesis of Z-Tyr(tBu)-ONp.
Application in Peptide Synthesis
Z-Tyr(tBu)-ONp is primarily used as a building block in peptide synthesis. The activated p-nitrophenyl ester readily reacts with the free N-terminal amine of a growing peptide chain to form a new peptide bond.
Mechanism of Peptide Coupling
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the N-terminal amine attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This forms a tetrahedral intermediate which then collapses, eliminating the p-nitrophenolate anion as a good leaving group and forming the stable amide (peptide) bond.
Caption: Mechanism of peptide bond formation using Z-Tyr(tBu)-ONp.
Conclusion
Z-Tyr(tBu)-ONp is a strategically protected and activated amino acid derivative that serves as a valuable reagent in the synthesis of complex peptides. Its design allows for the specific and efficient incorporation of a tyrosine residue while preventing unwanted side reactions at the N-terminus and the side chain. The straightforward synthesis from its corresponding carboxylic acid and its predictable reactivity make it a reliable tool for researchers in the field of peptide chemistry.
References
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Royal Society of Chemistry. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]
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Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(30), 5796-5801. [Link]
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Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
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Palomo, C., et al. (2009). Esterification of Amino Acids and Mono Acids Using Triphosgene. The Journal of Organic Chemistry, 74(16), 6025-6033. [Link]
- Boesten, W. H. J., et al. (1998). Process for esterification of amino acids and peptides.
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Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC. [Link]
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Bodanszky, M. (1993). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". In Principles of Peptide Synthesis (pp. 85-86). Springer. [Link]
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Slideshare. (2017, November 28). Dicyclohexylcarbodiimide. [Link]
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Sarlah, D., & Krout, M. R. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(3), 456-473. [Link]
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Shcherbakova, T. A., et al. (2020). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 263-270. [Link]
